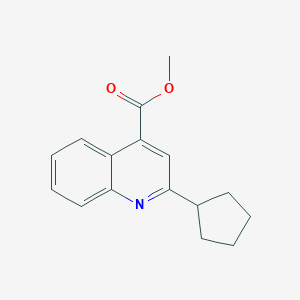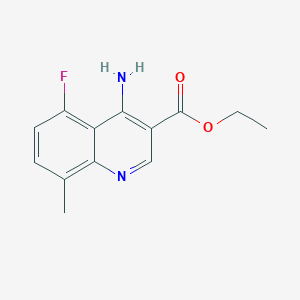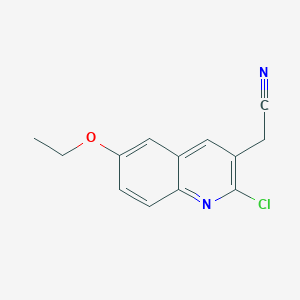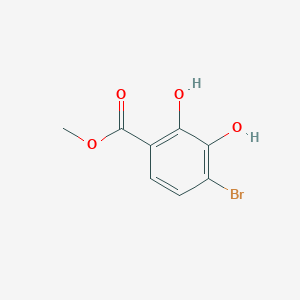
Methyl 2-cyclopentylquinoline-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-cyclopentylquinoline-4-carboxylate is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse applications in medicinal and industrial chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-cyclopentylquinoline-4-carboxylate typically involves the condensation of 2-cyclopentylquinoline-4-carboxylic acid with methanol in the presence of a catalyst. Common catalysts include sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2-cyclopentylquinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve hydrogenation using palladium on carbon as a catalyst.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, often using reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinoline-4-carboxylic acid derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-cyclopentylquinoline-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of methyl 2-cyclopentylquinoline-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in modulating cellular signaling pathways .
Comparación Con Compuestos Similares
Quinoline: A parent compound with a simpler structure.
2-Methylquinoline: A derivative with a methyl group at the 2-position.
4-Hydroxyquinoline: A derivative with a hydroxyl group at the 4-position
Uniqueness: Methyl 2-cyclopentylquinoline-4-carboxylate stands out due to its cyclopentyl group, which imparts unique steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced properties .
Propiedades
Número CAS |
753487-83-1 |
|---|---|
Fórmula molecular |
C16H17NO2 |
Peso molecular |
255.31 g/mol |
Nombre IUPAC |
methyl 2-cyclopentylquinoline-4-carboxylate |
InChI |
InChI=1S/C16H17NO2/c1-19-16(18)13-10-15(11-6-2-3-7-11)17-14-9-5-4-8-12(13)14/h4-5,8-11H,2-3,6-7H2,1H3 |
Clave InChI |
MZYCUPDLFLDJCN-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=NC2=CC=CC=C21)C3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cis-2-phenyl-3,3a,4,9b-tetrahydrochromeno[4,3-b]pyrrole](/img/structure/B15066354.png)


![2-methyl-N-phenylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B15066372.png)


![6-Bromo-5-chloro-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B15066396.png)
![Ethyl 2-(4-oxo-2-thioxo-6,7-dihydro-1H-cyclopenta[d]pyrimidin-3(2H,4H,5H)-yl)acetate](/img/structure/B15066404.png)


![[1]Benzothieno[3,2-b]quinolin-11(5H)-one](/img/structure/B15066420.png)

![7-Methyl-4-oxo-4H-pyrimido[2,1-A]isoquinoline-3-carboxylic acid](/img/structure/B15066428.png)

